Cas no 1803858-48-1 (3-Bromo-1-(3,5-diethylphenyl)propan-2-one)

3-Bromo-1-(3,5-diethylphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 3-Bromo-1-(3,5-diethylphenyl)propan-2-one
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- インチ: 1S/C13H17BrO/c1-3-10-5-11(4-2)7-12(6-10)8-13(15)9-14/h5-7H,3-4,8-9H2,1-2H3
- InChIKey: OSJANIANGRHMSQ-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=C(CC)C=C(CC)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 191
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-Bromo-1-(3,5-diethylphenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013021379-500mg |
3-Bromo-1-(3,5-diethylphenyl)propan-2-one |
1803858-48-1 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
Alichem | A013021379-1g |
3-Bromo-1-(3,5-diethylphenyl)propan-2-one |
1803858-48-1 | 97% | 1g |
1,549.60 USD | 2021-06-24 | |
Alichem | A013021379-250mg |
3-Bromo-1-(3,5-diethylphenyl)propan-2-one |
1803858-48-1 | 97% | 250mg |
504.00 USD | 2021-06-24 |
3-Bromo-1-(3,5-diethylphenyl)propan-2-one 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
3-Bromo-1-(3,5-diethylphenyl)propan-2-oneに関する追加情報
Introduction to 3-Bromo-1-(3,5-diethylphenyl)propan-2-one (CAS No. 1803858-48-1)
3-Bromo-1-(3,5-diethylphenyl)propan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1803858-48-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated aromatic ring and an aliphatic ketone moiety, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The presence of both bromine and ethyl substituents on a phenyl ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 3-Bromo-1-(3,5-diethylphenyl)propan-2-one consists of a propanone backbone substituted with a bromine atom at the third position of a phenyl ring, which is further substituted with two ethyl groups at the third and fifth positions. This particular arrangement imparts unique electronic and steric properties, influencing its interactions with biological targets. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse heterocyclic structures.
In recent years, the compound has found relevance in the development of novel pharmaceuticals. Its aromatic system and functional groups make it a promising candidate for designing molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The bromine substituent allows for easy modification through palladium-catalyzed reactions, facilitating the introduction of additional pharmacophores.
One notable application of 3-Bromo-1-(3,5-diethylphenyl)propan-2-one is in the synthesis of small-molecule probes for biochemical assays. Researchers have utilized this compound to develop tools that can modulate specific biological pathways, aiding in the study of disease mechanisms. The ability to precisely modify its structure allows chemists to fine-tune its binding affinity and selectivity towards target proteins. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is critical.
The chemical properties of 3-Bromo-1-(3,5-diethylphenyl)propan-2-one also make it useful in materials science applications. Its aromatic nature and ability to participate in π-stacking interactions have been exploited in the design of organic semiconductors and liquid crystals. These materials are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromine atom can be used to introduce further functional groups that enhance material properties like solubility and thermal stability.
Recent advancements in synthetic methodologies have further expanded the utility of 3-Bromo-1-(3,5-diethylphenyl)propan-2-one. For example, transition-metal-catalyzed reactions have enabled the construction of complex cyclic frameworks from this intermediate. These methods have opened new avenues for accessing structurally diverse libraries of compounds for drug discovery. Additionally, computational chemistry approaches have been employed to predict the reactivity and regioselectivity of this molecule, aiding in the design of efficient synthetic routes.
The pharmacological potential of derivatives derived from 3-Bromo-1-(3,5-diethylphenyl)propan-2-one has been explored through various high-throughput screening campaigns. These studies have identified several lead compounds with promising biological activity against targets such as enzymes and receptors implicated in neurological disorders. The structural motif present in this compound has shown promise in modulating neurotransmitter systems, making it an attractive scaffold for developing novel therapeutics.
In conclusion,3-Bromo-1-(3,5-diethylphenyl)propan-2-one (CAS No. 1803858-48-1) represents a versatile building block with significant applications across multiple domains including pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable asset for synthetic chemists seeking to develop innovative molecular architectures. As research continues to uncover new methodologies and applications for this compound,3-Bromo-1-(3,5-diethylphenyl)propan-2-one is poised to remain at the forefront of chemical innovation.
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